molecular formula C16H22O3 B1342780 Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate CAS No. 75237-09-1

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

Cat. No.: B1342780
CAS No.: 75237-09-1
M. Wt: 262.34 g/mol
InChI Key: PXHOSTSMXOPDRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate (CAS 75237-09-1) is an ester derivative characterized by a para-substituted tert-butylphenyl group attached to a 4-oxobutyrate backbone. Its molecular formula is C₁₆H₂₂O₃, with a molecular weight of 262.349 g/mol . The tert-butyl group at the para position introduces significant steric bulk and lipophilicity, distinguishing it from other aryl-substituted 4-oxobutyrate analogs. This compound is commercially available at 97% purity (e.g., Fluorochem) and serves as a key intermediate in organic synthesis, particularly in multigram-scale routes for bioactive molecules .

Preparation Methods

Detailed Preparation Method

Grignard Reagent Formation

  • Starting Material: 4-(4-T-butylphenyl)-1-bromoethane or analogous β-bromoalkylbenzene derivative.
  • Reagents: Magnesium metal, anhydrous aprotic solvent (e.g., methyl tertiary butyl ether or tetrahydrofuran).
  • Conditions:
    • The halogenated aromatic compound is reacted with magnesium under nitrogen atmosphere to form the Grignard reagent.
    • Solvent system often includes methyl tertiary butyl ether with a small proportion of a thinner (volume ratio thinner:methyl tertiary butyl ether = 0 to 0.25:1).
    • Temperature is maintained between 30–60 °C.
    • Reaction time ranges from 1 to 12 hours.

This step is critical for generating the nucleophilic organomagnesium intermediate necessary for subsequent addition reactions. The use of methyl tertiary butyl ether as solvent helps control side reactions and improves yield.

Addition Reaction with Oxalate Ester

  • Electrophile: Diethyl oxalate or ethyl oxalyl chloride.
  • Reaction: The Grignard reagent is added dropwise to a cooled solution of the oxalate ester or acyl chloride.
  • Conditions:
    • Temperature is controlled between -30 °C and 50 °C.
    • Reaction time varies from 1 to 15 hours.
    • In some improved methods, copper(I) salts (e.g., CuX, Li2CuX4, CuCN·LiX) are used to form copper acyl chloride intermediates, enhancing selectivity and yield.

The addition forms a keto-ester intermediate, which is the core structure of ethyl 4-(4-T-butylphenyl)-4-oxobutyrate.

Acidic Hydrolysis and Workup

  • The reaction mixture undergoes acidic hydrolysis, typically with dilute hydrochloric acid (10% HCl) at low temperatures (0–20 °C, preferably 5–15 °C).
  • Hydrolysis time is about 0.1 to 1 hour.
  • After hydrolysis, the mixture is neutralized with sodium bicarbonate solution, washed with water and saturated salt solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • Final purification may include high vacuum distillation or recrystallization to achieve purity ≥97%.

Representative Experimental Data

Step Conditions Parameters Outcome/Yield
Grignard formation β-bromoethylbenzene + Mg in MTBE + thinner 30–60 °C, 1–12 h, solvent ratio thinner:MTBE = 0–0.25:1 Grignard reagent solution prepared
Addition reaction Grignard + diethyl oxalate or ethyl oxalyl chloride -30 to 50 °C, 1–15 h Keto-ester intermediate formed
Acidic hydrolysis 10% HCl aqueous, 0–20 °C, 0.1–1 h Hydrolysis of intermediate Conversion to target compound
Workup and purification Neutralization, washing, drying, distillation Purity ≥97% Yield >80% reported

MTBE = methyl tertiary butyl ether

Comparative Analysis of Preparation Routes

Preparation Route Key Features Advantages Disadvantages
Phenyl aldehyde route Aldol condensation, esterification, reduction Moderate yield (~69%), well-studied Multi-step, longer synthesis cycle
Acetic anhydride route Condensation, hydrogenation, esterification Uses accessible reagents More steps, moderate complexity
Grignard reaction with oxalate ester (preferred) Direct Grignard formation and addition to oxalate ester Shortest route, high yield (>80%), low cost Requires strict anhydrous, inert conditions

The Grignard-based method is favored for its efficiency and scalability, especially when adapted with solvent systems that minimize side reactions.

Notes on Substituent Effects and Adaptations

  • The presence of a bulky t-butyl group at the para position of the phenyl ring may influence reaction kinetics and solubility.
  • Solvent choice and temperature control are critical to prevent side reactions and ensure high purity.
  • Copper salt-mediated acylation can improve selectivity and yield, especially for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(4-T-butylphenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(4-T-butylphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and resins due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The core structure of ethyl 4-aryl-4-oxobutyrate derivatives consists of an ethyl ester linked to a ketone and an aromatic ring. Variations arise from substituents on the phenyl ring, which modulate electronic and steric properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Suppliers
Ethyl 4-(4-t-butylphenyl)-4-oxobutyrate 4-tert-butyl C₁₆H₂₂O₃ 262.35 75237-09-1 10 suppliers
Ethyl 4-(p-tolyl)-4-oxobutyrate 4-methyl C₁₃H₁₆O₃ 220.27 N/A (DW923) On request
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate 3-fluoro C₁₂H₁₃FO₃ 224.23 N/A (DW900) On request
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 3-chloro C₁₂H₁₃ClO₃ 240.69 2241594-49-8 1 supplier
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate 3,5-dichloro C₁₂H₁₂Cl₂O₃ 275.13 5599 (DW910) On request
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate 4-nitro C₁₂H₁₃NO₅ 251.24 15118-70-4 CymitQuimica
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate 3-methoxy C₁₃H₁₆O₄ 236.27 147373-96-4 9 suppliers

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller substituents like methyl or methoxy .
  • Electron-Withdrawing Groups: Nitro (NO₂) and halogen (F, Cl) substituents increase electrophilicity at the ketone, enhancing reactivity in condensation reactions .
  • Lipophilicity: tert-butyl and brominated analogs exhibit higher logP values, favoring solubility in nonpolar solvents .

Physical and Chromatographic Properties

Substituents significantly influence polarity and chromatographic behavior. For example:

Compound Retention in TLC (System 2)* Boiling Point (°C) Solubility Trends
This compound High Rf (low polarity) ~300 (est.) Soluble in CHCl₃, EtOAc
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate Moderate Rf 280–285 Moderate in EtOAc
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate Low Rf (high polarity) ~265 Soluble in MeOH, H₂O

*TLC System 2: Silica gel, CHCl₃/EtOAc/HCOOH (45:6.6:0.5) .

Biological Activity

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate, a compound with the molecular formula C15_{15}H20_{20}O3_3 and a molecular weight of approximately 262.35 g/mol, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a phenyl ring and an oxobutyrate moiety , which contribute to its unique reactivity and biological activity. The structural features enable it to interact with various enzymes, influencing their activity and potentially leading to therapeutic applications.

Anti-Cancer Properties

One of the most significant areas of interest for this compound is its anti-cancer activity . Studies suggest that compounds with similar structures can inhibit ferrochelatase (FECH), an enzyme critical in heme biosynthesis. Inhibition of FECH leads to an accumulation of protoporphyrin IX (PPIX), which has been linked to anti-angiogenic effects—an important factor in cancer progression.

A notable study demonstrated that certain derivatives effectively blocked tube formation in human retinal endothelial cells (HRECs), indicating their potential as anti-angiogenic agents. The inhibition of FECH was confirmed through enzymatic assays and cellular studies, suggesting that this compound could play a role in cancer therapy by targeting angiogenesis .

The exact mechanism of action for this compound remains largely unexplored due to the limited research available. However, its structural characteristics suggest it may bind to specific enzymes, altering their activity. For instance, the interaction with FECH could lead to decreased heme production, which is essential for various cellular functions and may result in reduced tumor growth .

Synthesis and Derivatives

The synthesis of this compound involves several methods, including reactions with tert-butyl 2-oxobutanoate. Various derivatives have been synthesized and evaluated for their biological activities, revealing that modifications in structure can significantly impact potency against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure SimilarityUnique Features
Ethyl 3-oxobutanoateKetone groupWidely used in organic synthesis
Ethyl 2-oxo-4-phenylbutanoatePhenyl groupExhibits different reactivity patterns
Ethyl 3-(4-tert-butylphenyl)propanoatePropanoate moietyDifferent alkane chain length affecting properties

This compound stands out due to its specific combination of functional groups that impart distinct reactivity and biological activity compared to other similar compounds .

Q & A

Q. Basic: What are the established synthetic routes for Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate, and how do reaction parameters influence yield?

Answer :
Two primary methods are documented:

  • Route 1 : Condensation of 3-(4-T-butylbenzoyl)propionic acid with ethanol under acid catalysis, achieving ~99% yield .
  • Route 2 : Diazoethyl acetate coupling with 4-T-butylphenyl ketone derivatives, yielding ~74% .

Critical factors :

  • Catalyst choice : Protic acids (e.g., H₂SO₄) enhance esterification efficiency.
  • Temperature : Elevated temperatures (80–100°C) improve kinetics but may promote side reactions.
  • Solvent purity : Anhydrous ethanol minimizes hydrolysis of the ester product.

Q. Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~170 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Detects ketone (C=O stretch at ~1715 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functionalities .
  • Mass Spectrometry : Molecular ion peak at m/z 262.349 confirms molecular weight .

Advanced : X-ray crystallography resolves steric effects from the T-butyl group, as demonstrated in analogous enolase superfamily studies .

Q. Advanced: How can researchers address contradictions in NMR data when synthesizing this compound?

Answer :
Contradictions (e.g., unexpected peaks) may arise from:

  • Byproducts : Use LC-MS or GC-MS to identify impurities (e.g., brominated derivatives from side reactions, as in ).
  • Tautomerism : Dynamic NMR or variable-temperature studies to detect keto-enol equilibria.
  • Isotopic labeling : ²H-labeled solvents can clarify solvent interactions masking key signals.

Q. Advanced: What mechanistic pathways explain divergent reactivity in bromination versus Friedel-Crafts alkylation of this compound?

Answer :

  • Bromination : Proceeds via enolate intermediate formation under basic conditions, leading to α-bromination (observed in analogous 4-oxobutyrate brominations ).
  • Friedel-Crafts Alkylation : Requires Lewis acid catalysts (e.g., AlCl₃) to activate the ketone for electrophilic substitution. Steric hindrance from the T-butyl group may limit reactivity.

Q. Advanced: What role does this compound play in enzymatic studies?

Answer :
It serves as a substrate analog in the enolase superfamily. Structural studies (e.g., X-ray crystallography) reveal how bulky substituents like T-butyl affect active-site binding in enzymes such as OSBS/NAAAR . Computational docking can predict interactions with catalytic lysine residues.

Q. Basic: What strategies improve solubility and purification of this compound?

Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophobic T-butyl group.
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Advanced: How can computational modeling optimize derivatization of this compound?

Answer :

  • DFT Calculations : Predict electronic effects of substituents (e.g., halogenation at the phenyl ring) on reactivity .
  • MD Simulations : Model steric interactions in enzyme binding pockets to guide synthetic modifications .

Q. Basic: What stability considerations are critical for storing this compound?

Answer :

  • Degradation Pathways : Hydrolysis of the ester group in humid conditions; store under inert gas (N₂/Ar) at 4°C.
  • Light Sensitivity : UV exposure may induce ketone oxidation; use amber vials.

Q. Advanced: How do aryl substituents (e.g., fluoro, chloro) influence the reactivity of Ethyl 4-aryl-4-oxobutyrate derivatives?

Answer :

  • Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity of the ketone, enhancing nucleophilic attack (e.g., in Grignard reactions) .
  • Steric Effects : T-butyl groups hinder π-stacking in crystal structures, altering physicochemical properties .

Q. Advanced: What analytical challenges arise when synthesizing halogenated derivatives of this compound?

Answer :

  • Regioselectivity : Bromination may occur at the phenyl ring or α-to the ketone, requiring careful monitoring via HPLC .
  • Byproduct Identification : High-resolution MS and 2D NMR (e.g., COSY, HSQC) differentiate isomers (e.g., ortho vs. para substitution) .

Properties

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHOSTSMXOPDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599304
Record name Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75237-09-1
Record name Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of t-butylbenzene (2.00 g) in 1,2-dichloroethane (30 mL) was added aluminum chloride (2.2 g) in ice bath. Ethyl succinyl chloride (2.3 mL) was added dropwise to the mixture, which was stirred at room temperature for 23 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, water and brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=9:1→5:1) to give the title compound (629 mg) having the following physical data.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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